1-(azepan-1-yl)-2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one
Description
This compound (CAS: 878054-60-5) is a heterocyclic molecule featuring an azepane ring (a seven-membered amine ring) linked via an ethanone bridge to a 3-substituted indole moiety. The indole group is further modified at the 3-position with a benzylsulfanyl group bearing a 3-chlorophenyl substituent. Its molecular formula is C₂₃H₂₆N₂OS, with a molecular weight of 378.5303 g/mol . The SMILES notation (O=C(N1CCCCCC1)Cn1cc(c2c1cccc2)SCc1ccccc1) highlights its connectivity, including the azepane, ethanone, and sulfanyl-bridged indole-chlorophenyl components.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(3-chlorophenyl)methylsulfanyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-19-9-7-8-18(14-19)17-28-22-15-26(21-11-4-3-10-20(21)22)16-23(27)25-12-5-1-2-6-13-25/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJSMSVAOFDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one, also known by its CAS number 878055-07-3, is a compound that features an azepane ring and an indole moiety substituted with a chlorophenyl group and a sulfanyl group. This structural composition suggests potential pharmacological activities, particularly in the realms of neuropharmacology and antimicrobial therapy.
- Molecular Formula : C23H25ClN2OS
- Molecular Weight : 420.97 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of indole, including those with sulfanyl substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis and other bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.4 | M. tuberculosis |
| Compound B | 12.5 | Staphylococcus aureus |
| Compound C | 2.0 | E. coli |
The aforementioned table highlights the minimum inhibitory concentrations (MICs) for various indole derivatives, showcasing their efficacy against specific pathogens.
Neuropharmacological Effects
The compound's azepane structure suggests potential as a neuroactive agent. Studies have demonstrated that similar compounds can act as inhibitors of neurotransmitter reuptake, particularly serotonin and norepinephrine, which could imply antidepressant or anxiolytic properties.
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antitubercular Activity :
- Neuropharmacological Evaluation :
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the indole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in neurotransmission and microbial resistance.
Comparison with Similar Compounds
Adamantyl Ethanone Derivatives ()
A series of adamantyl ethanone derivatives, such as 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one, share structural similarities with the target compound but differ in key substituents:
- Core Structure: The adamantane group (a rigid tricyclic hydrocarbon) replaces the azepane ring.
- Sulfanyl/Sulfonyl Modifications : Derivatives like 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one feature sulfonyl groups instead of sulfanyl, increasing polarity and oxidation state.
- The target compound’s biological activity remains uncharacterized in the available evidence.
JWH 203 Regioisomers ()
The JWH 203 isomers (e.g., 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one ) are structurally analogous but lack the azepane and benzylsulfanyl groups. Key differences include:
- Substituent Position : The chlorine atom on the phenyl group varies (2-, 3-, or 4-position), which can drastically influence receptor binding. For example, the 3-chlorophenyl isomer (shared with the target compound) may exhibit distinct electronic and steric interactions compared to other regioisomers.
- Mass Spectrometry Data: Fragment ions such as m/z 144.0444 (C₉H₆NO⁺) and m/z 214.1226 (C₁₄H₁₆NO⁺) are common in JWH derivatives, suggesting similar fragmentation pathways for the target compound.
Azepane-Containing Analogues ()
- The triazole’s aromaticity may enhance π-π stacking interactions compared to indole .
- The molecular weight (271.402 g/mol) is significantly lower than the target compound’s .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves a multi-step pathway:
- Step 1: Coupling the azepane ring to the ethanone core via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., KCO) to enhance reaction efficiency .
- Step 2: Introducing the 3-{[(3-chlorophenyl)methyl]sulfanyl}indole moiety via thiol-alkylation or Mitsunobu reactions. Optimize reaction time and temperature (60–80°C) to minimize byproducts .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Parameters: Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: H NMR (δ 7.2–8.1 ppm for indole protons, δ 3.1–3.5 ppm for azepane N-CH), C NMR (δ 195–200 ppm for ketone carbonyl) .
- Mass Spectrometry: HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
- Purity Assessment: HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How to design experiments to evaluate its biological activity in drug discovery?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural similarity to indole-containing inhibitors (e.g., serotonin receptor analogs) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC determination via dose-response curves .
- Cellular Toxicity: MTT assay on HEK-293 or HepG2 cells to assess cytotoxicity (EC values) .
- Control Experiments: Compare with known inhibitors (e.g., staurosporine for kinases) and include vehicle controls to rule out solvent effects .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to ensure reproducibility .
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Use meta-analysis tools for cross-study comparisons .
- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) and rule off-target effects .
Safety: What precautions are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for solvent handling .
- Toxicity Mitigation:
- Inhalation Risk: Avoid aerosolization; use closed-system reactors.
- Skin Contact: Immediate washing with soap/water; monitor for irritation (GHS Category 4 toxicity) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
Advanced: How to determine the crystal structure and resolve conformational ambiguities?
Methodological Answer:
- Crystallization: Use vapor diffusion (e.g., dichloromethane/pentane) to grow single crystals. Verify quality via polarized light microscopy .
- X-ray Diffraction: Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) .
- Conformational Analysis: Compare experimental data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate bond angles/torsions .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Functional Group Modifications:
- Replace the 3-chlorophenyl group with fluorophenyl or methyl groups to assess electronic/steric effects .
- Modify the sulfanyl linker to sulfonyl or methylene to evaluate hydrogen bonding capacity .
- Computational Modeling:
- Molecular Docking: Use AutoDock Vina to predict binding poses against targets (e.g., COX-2 or EGFR) .
- MD Simulations: Run 100 ns simulations (GROMACS) to assess protein-ligand stability and binding free energies (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
